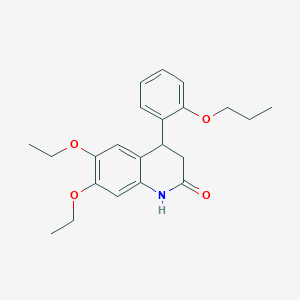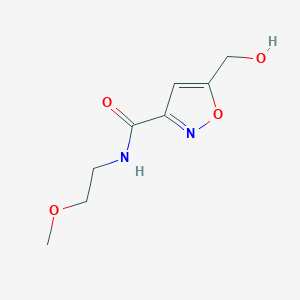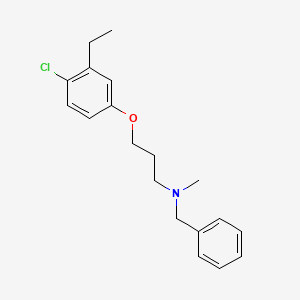
6,7-diethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone
Overview
Description
6,7-diethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone, also known as propylpyrazoletriol (PPT), is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs). PPT has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and bone health.
Scientific Research Applications
PPT has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and bone health. In cancer research, PPT has been shown to inhibit the growth of breast cancer cells by selectively binding to estrogen receptors (ERs) and modulating their activity. PPT has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, PPT has been shown to improve bone health by increasing bone density and reducing bone loss.
Mechanism of Action
PPT is a selective estrogen receptor modulator (SERM) that selectively binds to estrogen receptors (ERs) and modulates their activity. PPT has a higher affinity for ERα than ERβ, which allows it to selectively activate ERα-mediated signaling pathways. PPT has been shown to induce conformational changes in ERα, leading to the recruitment of coactivators and the initiation of transcriptional activity. PPT has also been shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
PPT has been shown to have a variety of biochemical and physiological effects. In breast cancer cells, PPT has been shown to inhibit cell proliferation and induce cell cycle arrest. PPT has also been shown to induce apoptosis in breast cancer cells by activating the caspase cascade. In the brain, PPT has been shown to reduce oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases. Moreover, PPT has been shown to increase bone density and reduce bone loss by promoting osteoblast differentiation and inhibiting osteoclast activity.
Advantages and Limitations for Lab Experiments
PPT has several advantages for lab experiments. First, PPT is a selective estrogen receptor modulator (SERM) that selectively binds to estrogen receptors (ERs) and modulates their activity. This allows for the selective activation of ERα-mediated signaling pathways. Second, PPT has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and bone health. This makes PPT a valuable tool for researchers in these fields. However, there are also some limitations to using PPT in lab experiments. For example, PPT has a short half-life, which may limit its effectiveness in some experiments.
Future Directions
There are several future directions for the study of PPT. First, further research is needed to fully understand the mechanism of action of PPT and its effects on various signaling pathways. Second, more studies are needed to investigate the potential applications of PPT in other fields such as cardiovascular disease and metabolic disorders. Third, the development of more potent and selective SERMs based on the structure of PPT could lead to the development of new therapies for breast cancer and other diseases. Finally, the development of new methods for synthesizing PPT could improve its availability and reduce its cost, making it more accessible to researchers.
properties
IUPAC Name |
6,7-diethoxy-4-(2-propoxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-4-11-27-19-10-8-7-9-15(19)16-13-22(24)23-18-14-21(26-6-3)20(25-5-2)12-17(16)18/h7-10,12,14,16H,4-6,11,13H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTJBURISXSLRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2CC(=O)NC3=CC(=C(C=C23)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-6-yl]oxy}acetamide](/img/structure/B4819753.png)
![5-{5-chloro-2-[3-(3-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4819761.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[(4-methylbenzyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4819771.png)
![N-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]benzamide](/img/structure/B4819773.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-(4-fluorophenyl)propanamide](/img/structure/B4819779.png)
![5-bromo-2-({[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4819787.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4819795.png)
![3-{[(4-sec-butylphenyl)sulfonyl]amino}-4-methylbenzoic acid](/img/structure/B4819805.png)
![propyl 3-[(4-butoxybenzoyl)amino]benzoate](/img/structure/B4819811.png)
![N-[4-(aminocarbonyl)phenyl]-4-methoxy-3-methylbenzamide](/img/structure/B4819827.png)
![N-cyclopropyl-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4819832.png)

![1-(4-fluorobenzyl)-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine](/img/structure/B4819852.png)